
2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11BrN2O. It is a derivative of indazole, a bicyclic heterocycle that is commonly found in various biologically active compounds. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol typically involves the bromination of 3-methylindazole followed by the introduction of an ethan-1-ol group. One common method includes the following steps:
Bromination: 3-Methylindazole is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.
Alkylation: The brominated product is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethanone.
Reduction: The major product is 2-(3-Methyl-1H-indazol-1-yl)ethan-1-ol.
Substitution: The major products depend on the nucleophile used, such as 2-(5-Azido-3-methyl-1H-indazol-1-yl)ethan-1-ol.
Applications De Recherche Scientifique
2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Chloro-3-methyl-1H-indazol-1-yl)ethan-1-ol
- 2-(5-Fluoro-3-methyl-1H-indazol-1-yl)ethan-1-ol
- 2-(5-Iodo-3-methyl-1H-indazol-1-yl)ethan-1-ol
Uniqueness
2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
2-(5-bromo-3-methylindazol-1-yl)ethanol |
InChI |
InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3 |
Clé InChI |
ODYYDFGCYKJANM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C=C(C=C2)Br)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


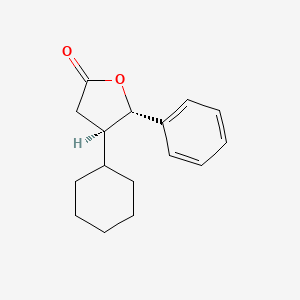
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)

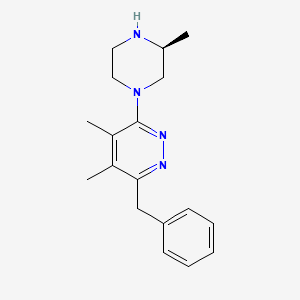
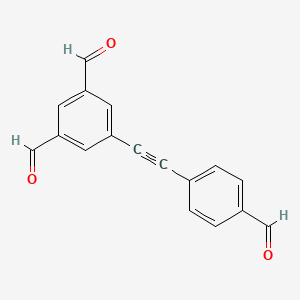
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
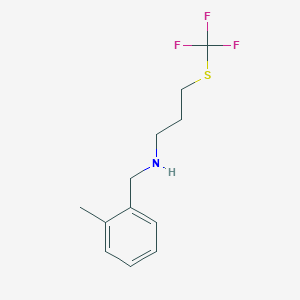
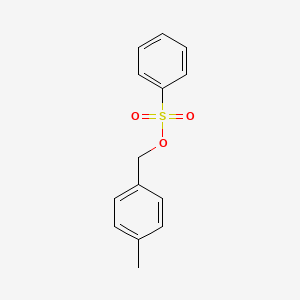
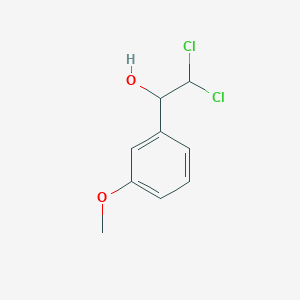
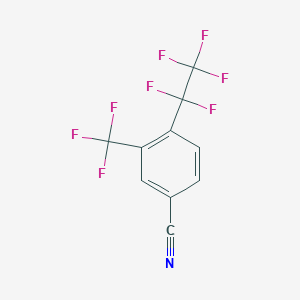

![(3-Hydroxy-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-5-yl)boronic acid](/img/structure/B11761784.png)

